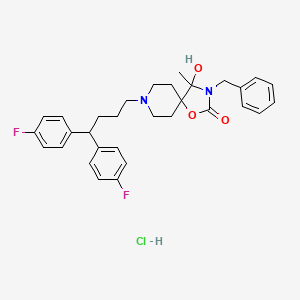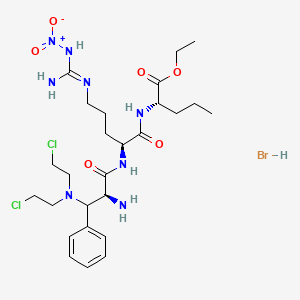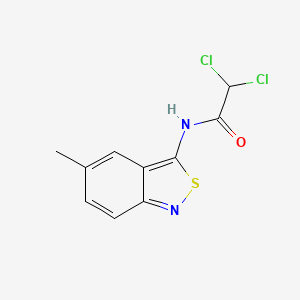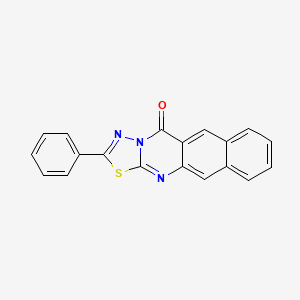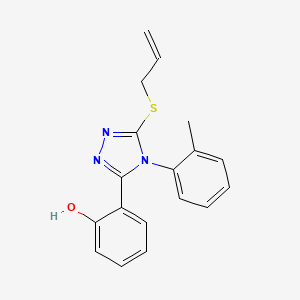
4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histamine diphosphate monohydrate (CAS-RN 51-74-1) is a compound widely recognized for its role as a neurotransmitter in the nervous system and as a local mediator in various physiological processes. It is involved in neurotransmission, inflammation, smooth muscle contraction, capillary dilation, chemotaxis, cytokine production, and gastric acid secretion .
準備方法
Synthetic Routes and Reaction Conditions: Histamine diphosphate monohydrate can be synthesized by treating a hot solution of bis-3,4-dichlorobenzenesulfonate with an equivalent amount of barium hydroxide in water solution . The reaction conditions typically involve maintaining the mixture at an alkaline pH using calcium carbonate.
Industrial Production Methods: The industrial production of histamine diphosphate monohydrate generally follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Histamine diphosphate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions often involve the imidazole ring, leading to different histamine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various imidazole derivatives and substituted histamine compounds .
科学的研究の応用
Histamine diphosphate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of histamine derivatives.
Biology: Acts as a neurotransmitter and local mediator in physiological studies.
作用機序
Histamine diphosphate monohydrate exerts its effects by acting on histamine receptors, primarily H1 and H2 receptors. It causes dilation of arteries and capillaries, leading to increased blood flow and decreased systemic blood pressure. It also stimulates gastric gland secretion, resulting in increased gastric juice acidity . The compound’s action is mediated through the activation of nitric oxide synthetase and subsequent vasodilation .
類似化合物との比較
Histamine phosphate: Another histamine derivative with similar physiological effects.
Histamine dihydrochloride: Used in similar diagnostic and therapeutic applications.
Histamine bisphosphate: Shares similar chemical properties and applications
Uniqueness: Histamine diphosphate monohydrate is unique due to its specific molecular structure, which allows it to interact effectively with histamine receptors and exert potent physiological effects. Its monohydrate form also contributes to its stability and solubility in aqueous solutions .
特性
分子式 |
C5H15N3O8P2 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC名 |
2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2 |
InChIキー |
DIJCZIWVYBPQBD-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





